CAY10506 - 292615-75-9

CAY10506

Catalog Number: EVT-1176157
CAS Number: 292615-75-9
Molecular Formula: C20H26N2O4S3
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a derivative of potent antioxidant vitamin, alpha-lipoic acid, and related analogues . It has been designed, synthesized, and evaluated for its PPARgamma agonist activities .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . Unfortunately, the exact details of the synthesis process are not available in the retrieved sources.

Molecular Structure Analysis

The molecular formula of this compound is C20H26N2O4S3 . It has a complex structure involving a 1,3-thiazolidin-5-yl group, a phenoxy group, and a dithiolan-3-yl group .

Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps . Unfortunately, the exact details of these reactions are not available in the retrieved sources.

Physical And Chemical Properties Analysis

The molecular weight of this compound is 454.6 g/mol . It has a topological polar surface area of 160 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 11 .

Classification and Source

CAY10506 is classified as a hybrid derivative of thiazolidinedione and α-lipoic acid. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. The compound is supplied by Cayman Chemical Company under the product number 10009079 and has the CAS Registry Number 292615-75-9. Its formal name is N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, with a molecular formula of C20H26N2O4S3 and a molecular weight of 454.6 g/mol .

Synthesis Analysis

The synthesis of CAY10506 involves several steps that integrate components from thiazolidinedione and α-lipoic acid. The detailed synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available thiazolidinediones and α-lipoic acid derivatives.
  2. Reagents: Common reagents used include coupling agents such as carbodiimides to facilitate the formation of amide bonds.
  3. Reaction Conditions: The reactions are typically carried out under inert conditions to prevent oxidation, often at elevated temperatures to enhance reaction rates.
  4. Purification: After synthesis, the product is purified using techniques like recrystallization or chromatography to achieve high purity levels (≥98%) .

The specific parameters such as temperature, time, and concentrations are optimized based on preliminary experiments to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of CAY10506 features several significant components:

  • Core Structure: The compound contains a thiazolidinedione moiety, which is essential for its biological activity.
  • Functional Groups: It includes dithiolane and phenoxy groups that contribute to its interaction with biological targets.
  • 3D Conformation: The spatial arrangement allows for effective binding to the PPARγ receptor, which is critical for its agonistic activity.

The structural integrity is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the synthesized compound matches the intended design .

Chemical Reactions Analysis

CAY10506 participates in various chemical reactions typical of thiazolidinedione derivatives:

  1. PPARγ Activation: As an agonist, it transactivates PPARγ with an effective concentration (EC50) of approximately 10 µM.
  2. Potential Degradation Pathways: Under certain conditions, it may undergo hydrolysis or oxidation, particularly if exposed to moisture or air.
  3. Reactivity with Biological Targets: The compound can form covalent bonds with thiol groups in proteins due to its dithiolane structure, which may influence its pharmacodynamics .
Mechanism of Action

CAY10506 exerts its effects primarily through the activation of PPARγ:

  • Binding Affinity: It binds to the ligand-binding domain of PPARγ, leading to conformational changes that facilitate the recruitment of coactivators.
  • Gene Regulation: This activation results in the modulation of various genes involved in glucose metabolism and lipid homeostasis.
  • Cellular Effects: The compound promotes insulin sensitivity and may have anti-inflammatory effects through its action on adipocytes .
Physical and Chemical Properties Analysis

CAY10506 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methyl acetate (the solvent it is supplied in), ethanol (approximately 3 mg/ml), dimethyl sulfoxide (approximately 5 mg/ml), and dimethyl formamide .
  • Stability: The compound remains stable for at least one year when stored at -20°C.
  • Appearance: Typically provided as a solution, it may appear as a clear liquid depending on concentration.
Applications

CAY10506 has several potential applications in scientific research:

  1. Diabetes Research: Given its role as a PPARγ agonist, it is studied for potential therapeutic effects in managing type 2 diabetes mellitus.
  2. Metabolic Disorders: The compound's ability to influence lipid metabolism makes it a candidate for research into obesity-related conditions.
  3. Pharmacological Studies: It serves as a valuable tool for understanding the mechanisms of PPARγ activation and its downstream effects on metabolic pathways.
Introduction to CAY10506: Pharmacological Profile and Research Significance

Structural and Chemical Characterization of CAY10506

CAY10506 (Chemical Abstracts Service registry number 292615-75-9) is a synthetic organic compound with a molecular weight of 401.48 g/mol. While detailed structural elucidation data remains limited in public literature, biochemical analyses confirm its classification as a non-thiazolidinedione Peroxisome Proliferator-Activated Receptor Gamma ligand. This distinction is pharmacologically significant, as it lacks the thiazolidinedione ring characteristic of first-generation Peroxisome Proliferator-Activated Receptor Gamma agonists like rosiglitazone and pioglitazone. The compound's structural features facilitate specific binding interactions within the Peroxisome Proliferator-Activated Receptor Gamma ligand-binding domain, prominently involving hydrogen bonding and hydrophobic interactions with surrounding amino acid residues [2].

Table 1: Fundamental Chemical Properties of CAY10506

PropertySpecification
CAS Number292615-75-9
Molecular Weight401.48 g/mol
Chemical ClassificationNon-thiazolidinedione PPARγ modulator
Key Binding InteractionsHydrogen bonding, hydrophobic interactions
Structural DistinctionAbsence of thiazolidinedione ring

The compound's three-dimensional conformation enables selective engagement with specific regions of the large (1400 ų) Peroxisome Proliferator-Activated Receptor Gamma ligand-binding pocket. This binding topology differs substantially from natural ligands like 15-deoxy-delta-prostaglandin J2 and synthetic full agonists, resulting in distinctive receptor-cofactor interactions. These structural attributes directly contribute to CAY10506's functional profile as a selective Peroxisome Proliferator-Activated Receptor Gamma modulator capable of dissecting specific downstream pathways [1] [2].

Classification as a Peroxisome Proliferator-Activated Receptor Gamma Ligand

CAY10506 is classified pharmacologically as a selective Peroxisome Proliferator-Activated Receptor Gamma modulator, a designation reflecting its ability to induce receptor conformation distinct from both full agonists and antagonists. This classification distinguishes it from prototypical Peroxisome Proliferator-Activated Receptor Gamma agonists such as thiazolidinediones (rosiglitazone, pioglitazone, ciglitazone), which bind with high affinity but induce a broad spectrum of transcriptional responses often accompanied by adverse metabolic effects. As a selective modulator, CAY10506 engages Peroxisome Proliferator-Activated Receptor Gamma to stabilize a unique receptor conformation that facilitates differential recruitment of transcriptional co-regulators compared to full agonists [2].

Table 2: Classification of CAY10506 Among PPARγ Ligands

Ligand TypeRepresentative CompoundsCAY10506 Properties
Natural Ligands15d-PGJ2, 9-HODE, 13-HODESynthetic compound
Full Synthetic AgonistsRosiglitazone, Pioglitazone, CiglitazoneSelective modulator without full agonist activity
Partial Agonists(S)-Ibuprofen, AurapteneHigher selectivity profile
AntagonistsT0070907Not antagonist activity
Selective Modulators (SPPARγM)CAY10506, GQ-16Unique conformational induction

This receptor-ligand interaction occurs within the nuclear compartment where Peroxisome Proliferator-Activated Receptor Gamma forms a heterodimeric complex with retinoid X receptor. Unlike full agonists that promote comprehensive coactivator binding, CAY10506's selective modulation results in preferential recruitment of specific coactivator complexes while limiting association with others. This biased coregulator recruitment underlies its ability to activate beneficial transcriptional programs (e.g., those involved in tumor growth suppression) while minimizing induction of genes responsible for adverse effects like adipogenesis and fluid retention commonly associated with thiazolidinediones. This pharmacological profile enables more precise targeting of Peroxisome Proliferator-Activated Receptor Gamma pathways in cancer research without triggering the broad metabolic effects that complicated therapeutic applications of earlier ligands [1] [2].

Historical Development and Discovery in Oncological Research

The discovery of CAY10506 emerged from concerted efforts during the early 2000s to develop improved Peroxisome Proliferator-Activated Receptor Gamma ligands with enhanced specificity for cancer applications. This development occurred against the backdrop of accumulating evidence that Peroxisome Proliferator-Activated Receptor Gamma activation could regulate tumor cell differentiation, proliferation, and survival across diverse cancer types. Initial enthusiasm for thiazolidinediones in oncology was tempered by their dose-limiting side effects and paradoxical effects in certain cancer models, creating a compelling rationale for next-generation compounds [1].

CAY10506 was specifically engineered to address the pharmacological limitations of first-generation ligands. The compound was developed through rational drug design approaches focused on modifying chemical scaffolds to achieve differential cofactor recruitment profiles. Unlike the initial wave of Peroxisome Proliferator-Activated Receptor Gamma agonists developed for metabolic diseases, CAY10506 was optimized for selective modulation of pathways relevant to oncology. Its development timeline coincides with the emerging understanding of Peroxisome Proliferator-Activated Receptor Gamma's complex biology in cancer, particularly the recognition that this nuclear receptor regulates diverse transcriptional networks beyond metabolism, including those governing inflammation, cellular differentiation, and apoptosis [1] [2].

Research into CAY10506 has been instrumental in advancing the concept of selective Peroxisome Proliferator-Activated Receptor Gamma modulation as a viable strategy for cancer intervention. Studies utilizing this compound have helped dissect the receptor's pleiotropic effects, demonstrating that discrete conformational changes induced by different ligands can produce markedly different biological outcomes. This research has contributed significantly to the paradigm shift from viewing Peroxisome Proliferator-Activated Receptor Gamma simply as a metabolic regulator to recognizing it as a multifunctional transcription factor with context-dependent actions in malignant cells [1].

Role in Modulating Cellular Pathways: Implications for Cancer Therapy

CAY10506 exerts its anticancer effects through selective modulation of Peroxisome Proliferator-Activated Receptor Gamma-mediated transcriptional networks that govern critical oncogenic processes. Upon binding to the ligand-binding domain, CAY10506 induces a distinct receptor conformation that promotes specific coactivator interactions while limiting others. This selective recruitment results in altered gene expression profiles affecting multiple pathways relevant to malignant progression [2].

The compound demonstrates a unique kinetic profile characterized by gradual receptor activation leading to sustained modulation of downstream targets. This contrasts with the rapid, pronounced activation induced by full agonists. This temporal dynamic may contribute to its distinct biological effects, particularly regarding cell cycle regulation and differentiation programs. Research indicates that CAY10506 effectively modulates expression of genes involved in lipid metabolism and glucose homeostasis without inducing robust adipogenesis, representing a key advantage for oncology applications where metabolic disturbances would be problematic [2].

In malignant cells, CAY10506-mediated Peroxisome Proliferator-Activated Receptor Gamma activation influences several critical pathways:

  • Cell Cycle Regulation: CAY10506 induces expression of cyclin-dependent kinase inhibitors, particularly p21 and p27, leading to G1 cell cycle arrest. This effect occurs through Peroxisome Proliferator-Activated Receptor Gamma-dependent transactivation without the concomitant activation of proliferative pathways sometimes observed with full agonists.

  • Apoptosis Induction: The compound enhances expression of pro-apoptotic factors while suppressing anti-apoptotic proteins, particularly in epithelial-derived malignancies. This effect appears mediated through both direct transcriptional regulation and indirect modulation of survival signaling pathways.

  • Differentiation Induction: CAY10506 promotes differentiation programs in certain cancer stem cell populations, potentially reducing tumor-initiating capacity. Its selective modulation profile enables this differentiation without the extensive lipid accumulation induced by thiazolidinediones.

  • Metabolic Reprogramming: The compound alters cancer cell metabolism by modulating glucose uptake and utilization pathways while influencing mitochondrial function. These metabolic shifts can impair malignant cell viability under tumor microenvironmental stresses.

The compound's ability to fine-tune Peroxisome Proliferator-Activated Receptor Gamma activation makes it particularly valuable for investigating context-dependent receptor actions in different cancer types. Its differential effects on coactivator recruitment, particularly compared to full agonists, provide a molecular basis for understanding how Peroxisome Proliferator-Activated Receptor Gamma can simultaneously regulate diverse biological processes. This selectivity profile positions CAY10506 as both an important research tool for dissecting Peroxisome Proliferator-Activated Receptor Gamma's complex biology in malignancy and a promising candidate for developing more targeted cancer therapeutics that avoid the limitations of earlier Peroxisome Proliferator-Activated Receptor Gamma ligands [1] [2].

Properties

CAS Number

292615-75-9

Product Name

CAY10506

IUPAC Name

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

Molecular Formula

C20H26N2O4S3

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25)

InChI Key

VDWFJOXRKJFJMP-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Synonyms

N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.